molecular formula C26H26N2O7S B11676791 3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate

3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11676791
M. Wt: 510.6 g/mol
InChI Key: PZKIUUUZCVWOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxybenzamido, morpholine, and sulfonyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-methoxybenzamido and morpholine-4-sulfonyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the coupling and purification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(4-Methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoate
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

3-(4-Methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate stands out due to its combination of methoxybenzamido, morpholine, and sulfonyl groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H26N2O7S

Molecular Weight

510.6 g/mol

IUPAC Name

[3-[(4-methoxybenzoyl)amino]phenyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C26H26N2O7S/c1-18-6-7-20(16-24(18)36(31,32)28-12-14-34-15-13-28)26(30)35-23-5-3-4-21(17-23)27-25(29)19-8-10-22(33-2)11-9-19/h3-11,16-17H,12-15H2,1-2H3,(H,27,29)

InChI Key

PZKIUUUZCVWOFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.